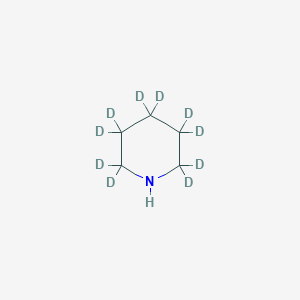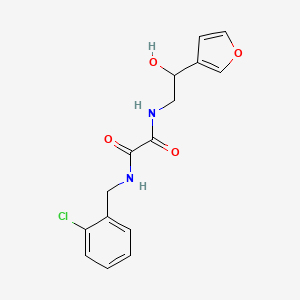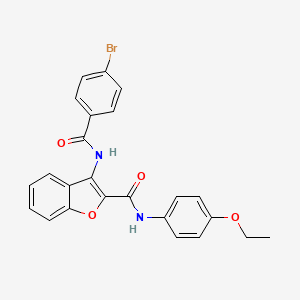
N-(3-aminopropyl)pyrimidin-2-amine
Vue d'ensemble
Description
N-(3-aminopropyl)pyrimidin-2-amine: is a compound belonging to the class of pyrimidines, which are aromatic heterocyclic organic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring Pyrimidines are significant in various biological processes and are found in nucleic acids like DNA and RNA
Applications De Recherche Scientifique
N-(3-aminopropyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
N-(3-aminopropyl)pyrimidin-2-amine is a derivative of 2-aminopyrimidine . It has been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . Additionally, it has been suggested that pyrimidin-2-amine derivatives can act as potent inhibitors of the serine/threonine protein kinase PLK4 , a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Mode of Action
It is known that pyrimidin-2-amine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . In the case of PLK4 inhibitors, they interfere with the activity of the PLK4 enzyme, thereby disrupting centriole duplication and potentially leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . The compound may also affect pathways involved in inflammation, given the anti-inflammatory effects attributed to pyrimidines .
Pharmacokinetics
A study on a similar pyrimidin-2-amine derivative found that it exhibited good plasma stability and liver microsomal stability . These properties suggest that this compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to antitrypanosomal and antiplasmodial effects . In the case of PLK4 inhibition, the compound could potentially lead to cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with 3-aminopropylamine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reaction is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-aminopropyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyrimidines, various nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-aminopropyl)pyrimidin-2-one, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Comparaison Avec Des Composés Similaires
2-aminopyrimidine: Shares the pyrimidine core but lacks the 3-aminopropyl group.
3-aminopropylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(2-aminoethyl)pyrimidin-2-amine: Similar but with a shorter ethyl chain instead of the propyl chain.
Uniqueness: N-(3-aminopropyl)pyrimidin-2-amine is unique due to its specific structure, which allows for distinct interactions with biological targets and chemical reactivity. The presence of both the pyrimidine ring and the 3-aminopropyl group provides a versatile scaffold for further chemical modifications and potential therapeutic applications .
Propriétés
IUPAC Name |
N'-pyrimidin-2-ylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-1-4-9-7-10-5-2-6-11-7/h2,5-6H,1,3-4,8H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYDQGOVTLQZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2545860.png)
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)

![4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)

![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)


![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B2545875.png)


![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)
